Cas no 19041-15-7 ((5S)-5-methyloxolan-2-one)

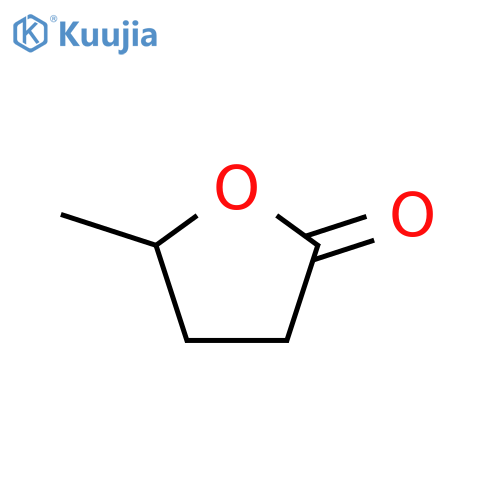

(5S)-5-methyloxolan-2-one structure

商品名:(5S)-5-methyloxolan-2-one

(5S)-5-methyloxolan-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Furanone,dihydro-5-methyl-, (5S)-

- (S)-GAMMA-METHYL-GAMMA-BUTYROLACTONE

- (-)-(S)-2,3,4,5-tetrahydro-5-methylfuran-2-one

- (-)-(S)-5-methyl-4,5-dihydrofuran-2(3H)-on

- (-)-(S)-5-methyldihydro-2(3H)-furanone

- (5S)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one

- (5S)-5-[(benzyloxy)methyl]dihydrofuran-2(3H)-one

- (S)-(-)-5-methyl-4,5-dihydrofuran-2(3H)-one

- (S)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one

- (S)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one

- AG-H-11035

- DIHYDRO-5-(BENZYLOXYMETHYL)-2(3H)-FURANONE

- SureCN4794721

- (S)-γ-Valerolactone

- (S)-GAMMA-VALEROLACTONE

- (5S)-5-Methyloxolan-2-one

- (S)-γ-Methyl-γ-butyrolactone

- (S)-5-Methyl-2-oxotetrahydrofuran

- (S)-Dihydro-5-methyl-2(3H)-furanone

- (5S)-4-Hydroxypentanoic acid lactone

- (s)-5-methyl-dihydro-furan-2-one

- SCHEMBL265331

- (5S)-5-methyldihydrofuran-2(3H)-one

- AKOS006279066

- CHEBI:48571

- (-)-(S)-gamma-valerolactone

- 19041-15-7

- 2(3H)-Furanone, dihydro-5-methyl-, (5S)-

- Q27121270

- (S)-5-methyldihydrofuran-2(3H)-one

- (-)-gamma-valerolactone

- (S)-(-)-gamma-valerolactone

- (S)-gamma-Valerolactone, >=97.5% (GC)

- (-)-(S)-5-methyl-2-oxotetrahydrofuran

- CS-0233222

- EN300-131841

- (5S)-5-methyloxolan-2-one

-

- インチ: InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1

- InChIKey: GAEKPEKOJKCEMS-BYPYZUCNSA-N

- ほほえんだ: C[C@H]1CCC(=O)O1

計算された属性

- せいみつぶんしりょう: 100.05244

- どういたいしつりょう: 100.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 88.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

(5S)-5-methyloxolan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131841-2.5g |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 93% | 2.5g |

$2295.0 | 2023-02-15 | |

| TRC | S217805-25mg |

(S)-γ-Valerolactone |

19041-15-7 | 25mg |

$ 205.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7105-10G |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95% | 10g |

¥ 16,995.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7105-100MG |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95% | 100MG |

¥ 851.00 | 2023-04-14 | |

| Enamine | EN300-131841-1.0g |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 93% | 1g |

$0.0 | 2023-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7105-500MG |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95% | 500MG |

¥ 2,270.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7105-1G |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95% | 1g |

¥ 3,399.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7105-5G |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95% | 5g |

¥ 10,197.00 | 2023-04-14 | |

| Enamine | EN300-131841-1000mg |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95.0% | 1000mg |

$1172.0 | 2023-09-30 | |

| Enamine | EN300-131841-2500mg |

(5S)-5-methyloxolan-2-one |

19041-15-7 | 95.0% | 2500mg |

$2295.0 | 2023-09-30 |

(5S)-5-methyloxolan-2-one 関連文献

-

Zhi-Hao You,Ying-Han Chen,Yan-Kai Liu Org. Biomol. Chem. 2016 14 6316

-

József M. Tukacs,Bálint Fridrich,Gábor Dibó,Edit Székely,László T. Mika Green Chem. 2015 17 5189

推奨される供給者

Amadis Chemical Company Limited

(CAS:19041-15-7)(5S)-5-methyloxolan-2-one

清らかである:99%

はかる:1g

価格 ($):2622.0